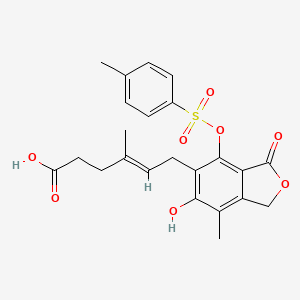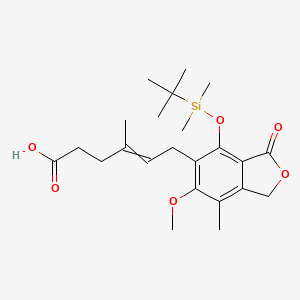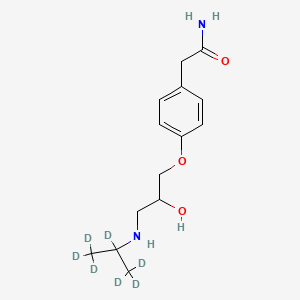![molecular formula C43H44ClN3O4 B1140624 [2,5-Bis[2-(1,3,3-trimethylindol-2-ylidene)ethylidene]cyclopentylidene]-diphenylazanium;perchlorate CAS No. 110992-57-9](/img/structure/B1140624.png)
[2,5-Bis[2-(1,3,3-trimethylindol-2-ylidene)ethylidene]cyclopentylidene]-diphenylazanium;perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2,5-Bis[2-(1,3,3-trimethylindol-2-ylidene)ethylidene]cyclopentylidene]-diphenylazanium;perchlorate is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a cyclopentylidene core with indolylidene and diphenylazanium groups, making it a subject of interest in organic chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2,5-Bis[2-(1,3,3-trimethylindol-2-ylidene)ethylidene]cyclopentylidene]-diphenylazanium;perchlorate typically involves multi-step organic reactions. One common method includes the condensation of 1,3,3-trimethylindole derivatives with cyclopentanone under acidic conditions to form the intermediate cyclopentylidene compound. This intermediate is then reacted with diphenylamine in the presence of a strong acid like perchloric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indolylidene groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the cyclopentylidene core, potentially converting it into a more saturated cyclopentane structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone-like structures, while reduction could produce more saturated analogs. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
科学的研究の応用
Chemistry
In chemistry, [2,5-Bis[2-(1,3,3-trimethylindol-2-ylidene)ethylidene]cyclopentylidene]-diphenylazanium;perchlorate is used as a precursor for synthesizing complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound is studied for its potential interactions with biomolecules. Its structural features enable it to bind to specific proteins or nucleic acids, making it a valuable tool in biochemical assays and drug discovery.
Medicine
In medicine, the compound’s potential therapeutic properties are being investigated. Its ability to interact with biological targets suggests it could be developed into drugs for treating various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the production of dyes and pigments. Its vibrant color and stability make it suitable for applications in textiles, plastics, and coatings.
作用機序
The mechanism by which [2,5-Bis[2-(1,3,3-trimethylindol-2-ylidene)ethylidene]cyclopentylidene]-diphenylazanium;perchlorate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s indolylidene groups can form hydrogen bonds and π-π interactions with these targets, modulating their activity and leading to various biological effects. The cyclopentylidene core provides structural rigidity, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
[2,6-Bis[2-(1,3,3-trimethylindol-2-ylidene)ethylidene]cyclohexanone]: This compound has a cyclohexanone core instead of a cyclopentylidene core, which affects its chemical reactivity and applications.
[2,5-Bis[2-(1,3,3-trimethylindol-2-ylidene)ethylidene]cyclopentanone]: Similar in structure but lacks the diphenylazanium group, leading to different chemical properties and uses.
Uniqueness
The presence of both indolylidene and diphenylazanium groups in [2,5-Bis[2-(1,3,3-trimethylindol-2-ylidene)ethylidene]cyclopentylidene]-diphenylazanium;perchlorate makes it unique. This combination provides a balance of electronic properties and steric effects, enhancing its versatility in various applications compared to similar compounds.
特性
IUPAC Name |
[2,5-bis[2-(1,3,3-trimethylindol-2-ylidene)ethylidene]cyclopentylidene]-diphenylazanium;perchlorate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H44N3.ClHO4/c1-42(2)35-21-13-15-23-37(35)44(5)39(42)29-27-31-25-26-32(28-30-40-43(3,4)36-22-14-16-24-38(36)45(40)6)41(31)46(33-17-9-7-10-18-33)34-19-11-8-12-20-34;2-1(3,4)5/h7-24,27-30H,25-26H2,1-6H3;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWBWKDEADPQRY-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=CC=C3CCC(=CC=C4C(C5=CC=CC=C5N4C)(C)C)C3=[N+](C6=CC=CC=C6)C7=CC=CC=C7)C)C.[O-]Cl(=O)(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H44ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90721237 |
Source


|
| Record name | N,N-Diphenyl-2,5-bis[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclopentan-1-iminium perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90721237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
702.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110992-57-9 |
Source


|
| Record name | 3H-Indolium, 2-[2-[3-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-2-(diphenylamino)-1-cyclopenten-1-yl]ethenyl]-1,3,3-trimethyl-, perchlorate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110992-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Diphenyl-2,5-bis[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclopentan-1-iminium perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90721237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
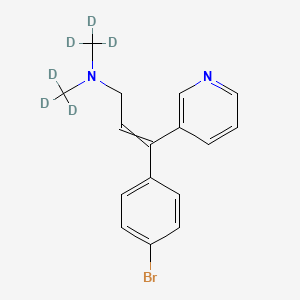
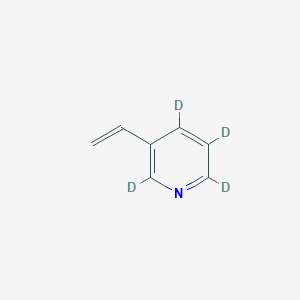

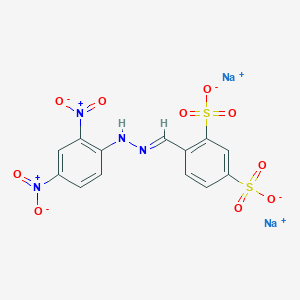
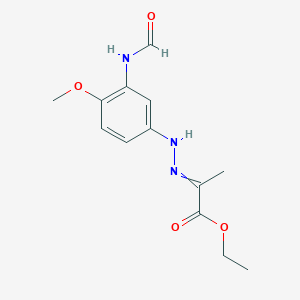
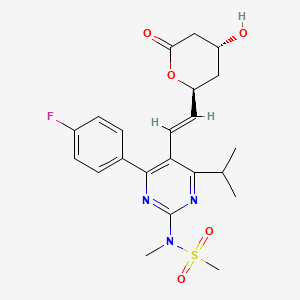
![(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B1140557.png)
pyrimidine-2,4-dione](/img/structure/B1140558.png)
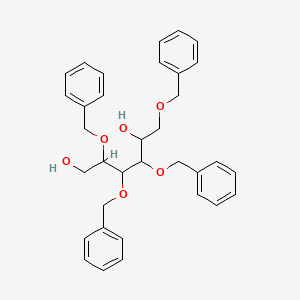
![(E)-4-methyl-6-[7-methyl-4-(4-methylphenyl)sulfonyloxy-3-oxo-6-(trideuteriomethoxy)-1H-2-benzofuran-5-yl]hex-4-enoic acid](/img/structure/B1140561.png)
![methyl 6-[6-hydroxy-7-methyl-4-(4-methylphenyl)sulfonyloxy-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate](/img/structure/B1140562.png)
